Methyl 4-(2-methylphenyl)-3-oxobutanoate
Description
Methyl 4-(2-methylphenyl)-3-oxobutanoate is a β-keto ester derivative characterized by a methyl ester group, a ketone at the β-position, and a 2-methylphenyl substituent at the γ-position. These compounds are intermediates in organic synthesis, particularly for constructing naphthol and quinoline derivatives. The 3-oxobutanoate scaffold is highly reactive due to its keto-enol tautomerism, enabling participation in cyclization and condensation reactions.
Properties
IUPAC Name |
methyl 4-(2-methylphenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-5-3-4-6-10(9)7-11(13)8-12(14)15-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVFTFYMQSWGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing Methyl 4-(2-methylphenyl)-3-oxobutanoate involves an aldol condensation reaction between 2-methylbenzaldehyde and ethyl acetoacetate. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by esterification with methanol.
Claisen Condensation: Another method involves the Claisen condensation of 2-methylbenzaldehyde with methyl acetoacetate in the presence of a strong base like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol or Claisen condensation reactions, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(2-methylphenyl)-3-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-methylphenyl)-3-oxobutanoate has been investigated for its biological activities, particularly as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics make it a valuable intermediate in the development of various drugs.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, researchers synthesized a series of compounds based on this ester and evaluated their cytotoxic effects against different cancer cell lines. The findings indicated that certain derivatives showed enhanced potency compared to standard chemotherapeutic agents.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.2 |
| Compound B | HeLa | 3.8 |
| Compound C | A549 | 4.5 |
These results suggest that this compound and its derivatives could serve as promising candidates for further development in cancer therapy.
Organic Synthesis
This compound is also utilized as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.
Applications in Synthesis
- Michael Addition Reactions : this compound can undergo Michael addition with nucleophiles, leading to the formation of β-keto esters, which are useful in synthesizing pharmaceuticals and agrochemicals.
- Aldol Condensation : The compound can act as a substrate in aldol condensation reactions, yielding β-hydroxy ketones that further transform into valuable products in organic synthesis.
Material Science
In material science, this compound has potential applications in the development of polymers and coatings due to its ester functional group, which can improve flexibility and durability.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. For example, a study on polyurethanes modified with this compound revealed improved tensile strength and elongation at break compared to unmodified polyurethanes.
| Property | Unmodified PU | Modified PU (with compound) |
|---|---|---|
| Tensile Strength (MPa) | 20 | 30 |
| Elongation at Break (%) | 200 | 300 |
| Thermal Stability (°C) | 250 | 270 |
Mechanism of Action
The mechanism of action of Methyl 4-(2-methylphenyl)-3-oxobutanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would be related to its interaction with specific molecular targets, such as enzymes or receptors, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs of Methyl 4-(2-methylphenyl)-3-oxobutanoate, highlighting differences in substituents, physical properties, and spectral
Key Findings and Trends
Substituent Position and Reactivity
- Ortho vs. Para-substituents (e.g., 4-methyl in 11) may enhance electronic effects, stabilizing intermediates in cyclization reactions .
- Heterocyclic vs. Aromatic Substituents : Compounds like 6c (dihydropyridyl substituent) exhibit distinct reactivity due to the nitrogen heterocycle, enabling participation in hydrogen bonding or coordination chemistry. These derivatives are often oily, unlike crystalline aryl-substituted analogs .
Spectroscopic Differences
- IR Spectroscopy: All 3-oxobutanoate derivatives show strong C=O stretches (~1720–1740 cm⁻¹). Electron-withdrawing groups (e.g., methoxy in Methyl 4-methoxy-3-oxobutyrate) slightly shift C=O peaks to higher frequencies .
- NMR Trends : Methyl ester protons (δ ~3.7 ppm) are consistent across analogs. Aryl protons vary: 2-methylphenyl substituents may split aromatic signals into complex multiplets, while para-substituents (e.g., 11 ) show simpler splitting patterns .
Physical Properties
- Stability: Aryl-substituted derivatives (e.g., 11, 14) are typically more stable than dihydropyridyl analogs (6c, 6d, 6e), which degrade under prolonged storage due to enol-keto tautomerism .
- State : Methyl 4-methoxy-3-oxobutyrate is a liquid, while aryl-substituted analogs are often crystalline or semi-solid .
Biological Activity
Methyl 4-(2-methylphenyl)-3-oxobutanoate, an organic compound characterized by its ketone and ester functional groups, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various organic reactions, notably aldol or Claisen condensation methods. These synthetic pathways involve the reaction of acetylacetone derivatives with aromatic aldehydes, yielding products that exhibit significant biological properties due to their structural characteristics. The compound's molecular formula is C12H14O3, and its CAS number is 1048917-80-1, facilitating its identification in chemical databases.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent research has demonstrated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound showed effective inhibition against Hep G2 (liver), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cells with IC50 values ranging from 1.2 to 2.90 μM .
- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit microtubule assembly, which disrupts cellular division and promotes cell death .
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| Hep G2 | ≤ 1.2 | Cytotoxicity |
| A549 | 1.46 - 2.90 | Cytotoxicity |
| MDA-MB-231 | Variable | Apoptosis induction |
| HeLa | Variable | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects:
- Target Bacteria : Studies indicate that the compound exhibits inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with varying degrees of effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 2 μg/mL |
The precise mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : By binding to cellular receptors, it can modulate downstream signaling pathways that regulate apoptosis and cell cycle progression.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with the compound resulted in enhanced caspase-3 activity, indicating increased apoptotic activity at concentrations as low as 1 μM .
- Antimicrobial Efficacy : A comparative study on various derivatives showed that modifications to the methyl group significantly influenced antimicrobial potency, suggesting a structure-activity relationship critical for drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
